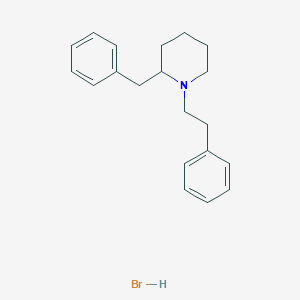
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide typically involves the reaction of benzyl chloride with 2-phenylethylamine in the presence of a base to form the intermediate 2-benzyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cholinergic and dopaminergic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-benzyl-2-phenylethyl)piperidine
- 1-(2-phenoxyethyl)-4-(2-phenylethyl)piperidine hydrochloride
- 1-(1,1-dimethyl-2-phenylethyl)piperidine hydrochloride
Uniqueness
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propriétés
Numéro CAS |
18097-10-4 |
|---|---|
Formule moléculaire |
C20H26BrN |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-benzyl-1-(2-phenylethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C20H25N.BrH/c1-3-9-18(10-4-1)14-16-21-15-8-7-13-20(21)17-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
Clé InChI |
MDIFUIJJGYSSEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CC2=CC=CC=C2)CCC3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



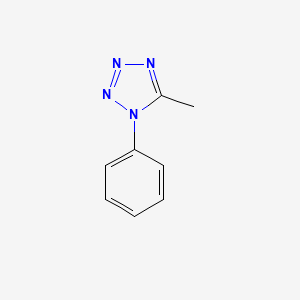
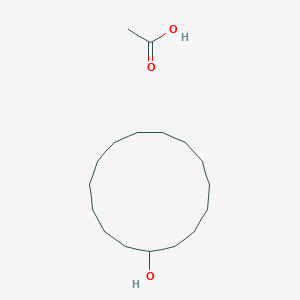
![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)

![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)

![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
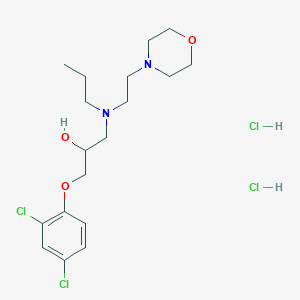

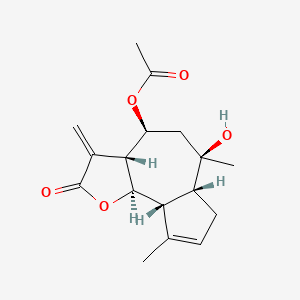

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
